Ethinyl Estradiol

Catalog No.
S527518
CAS No.
57-63-6
M.F
C20H24O2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethinyl Estradiol

CAS Number

57-63-6

Product Name

Ethinyl Estradiol

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1

InChI Key

BFPYWIDHMRZLRN-SLHNCBLASA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Solubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. Soluble in vegetable oils, and in solutions of fixed alkali hydroxides.
Soluble in solutions of sodium hydroxide or potassium hydroxide
In double-distilled water, 4.83 mg/L
In water, 11.3 mg/L at 27 °C
0.0113 mg/mL at 27 °C

Synonyms

19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17alpha)-, Estinyl, Estradiol, Ethinyl, Estradiol, Ethynyl, Ethinyl Estradiol, Ethinyl Estradiol Hemihydrate, Ethinyl Estradiol, (8 alpha)-Isomer, Ethinyl Estradiol, (8 alpha,17 alpha)-Isomer, Ethinyl Estradiol, (8 alpha,9 beta,13 alpha,14 beta)-Isomer, Ethinyl Estradiol, (9 beta,17 alpha)-Isomer, Ethinyl Oestradiol Effik, Ethinyl-Oestradiol Effik, Ethinylestradiol Jenapharm, Ethinyloestradiol, Ethynyl Estradiol, Hemihydrate, Ethinyl Estradiol, Jenapharm, Ethinylestradiol, Lynoral, Microfollin, Microfollin Forte, Progynon C

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O

Description

The exact mass of the compound Ethynylestradiol is 296.17763 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)11.3 mg/l (at 27 °c)3.81e-05 msolubility: 1 part in 6 of ethanol, 1 in 4 of ether, 1 in 5 of acetone, 1 in 4 of dioxane, and 1 in 20 of chloroform. soluble in vegetable oils, and in solutions of fixed alkali hydroxides.soluble in solutions of sodium hydroxide or potassium hydroxidein double-distilled water, 4.83 mg/lin water, 11.3 mg/l at 27 °c0.0113 mg/ml at 27 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757027. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal. It belongs to the ontological category of 3-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Female Physiology and Disease

  • Reproductive Biology: Researchers use EE to study the menstrual cycle, ovulation, and implantation. By manipulating EE levels, scientists can investigate how these hormones regulate different stages of reproduction [].
  • Endometriosis Research: EE is used in animal models to mimic the development of endometriosis, a condition where endometrial tissue grows outside the uterus. This helps researchers understand the disease process and develop new treatment strategies [].

Studying Hormone-Dependent Cancers

  • Breast Cancer Research: EE can stimulate the growth of some breast cancer cells. Researchers use it in cell cultures and animal models to study the mechanisms of hormone-dependent breast cancers and develop new drugs that target estrogen receptors [].

Investigating Environmental Impacts

  • Endocrine Disruption: EE is one of the most potent environmental endocrine disruptors. Researchers use it to study how these chemicals can interfere with hormonal systems in wildlife, potentially leading to reproductive problems and developmental abnormalities [].

Ethinyl Estradiol is a synthetic derivative of estradiol, characterized by the presence of an ethynyl group at the C17 position. This modification enhances its oral bioavailability and metabolic stability compared to natural estradiol. Ethinyl Estradiol is typically administered in combination with progestins for contraceptive purposes and is also used in hormone replacement therapy and the treatment of certain hormone-sensitive cancers .

Chemical Structure

  • Chemical Formula: C20H24O2
  • Molar Mass: 296.410 g/mol
  • CAS Number: 57-63-6

EE mimics the effects of natural estradiol by binding to estrogen receptors (ERs) alpha and beta in various tissues []. This binding triggers changes in gene expression, leading to a cascade of effects that prevent ovulation, thicken cervical mucus to impede sperm passage, and regulate the uterine lining [].

Toxicity

EE is generally well-tolerated at prescribed doses. However, potential side effects include breast tenderness, nausea, headache, and blood clots []. High doses can increase the risk of blood clots, stroke, and heart attack.

Flammability

EE is not highly flammable but can burn [].

Reactivity

EE can react with strong oxidizing agents [].

Ethinyl Estradiol undergoes various metabolic transformations primarily in the liver. Key reactions include:

  • Glucuronidation: Catalyzed by enzymes such as UGT1A1 and UGT2B7, leading to the formation of glucuronide conjugates that are excreted in urine.
  • Sulfation: Involves sulfotransferases like SULT1A1 and SULT1E1, contributing to its metabolism.
  • Hydroxylation: Ethinyl Estradiol can be hydroxylated at several positions (e.g., 2, 4, 6, 7) by cytochrome P450 enzymes (CYP3A4, CYP3A5), which can further be methylated or sulfated .

Ethinyl Estradiol acts primarily as an agonist of estrogen receptors (ERα and ERβ), influencing various physiological processes. Its biological activities include:

  • Regulation of menstrual cycles and reproductive functions.
  • Modulation of bone density and cardiovascular health.
  • Influence on lipid metabolism and insulin sensitivity.
  • Potential effects on mood and cognitive functions.

Ethinyl Estradiol's potency as an estrogen receptor agonist makes it effective for therapeutic applications but also raises concerns about side effects such as thromboembolic events .

The synthesis of Ethinyl Estradiol typically involves:

  • Starting Material: Estrone or estradiol is used as a precursor.
  • Ethynylation Reaction: The introduction of the ethynyl group at the C17 position through reaction with acetylene derivatives.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the final compound.

This synthetic pathway allows for the production of Ethinyl Estradiol with high purity and yield .

Ethinyl Estradiol has several key applications:

  • Contraception: It is a primary component in many oral contraceptive pills, often combined with progestins to prevent ovulation.
  • Hormone Replacement Therapy: Used to alleviate menopausal symptoms and maintain hormonal balance in postmenopausal women.
  • Treatment of Hormone-Sensitive Cancers: Employed in managing certain types of breast and endometrial cancers due to its estrogenic effects .

Ethinyl Estradiol can interact with various medications and substances:

  • Drug Interactions: Co-administration with certain drugs can alter its metabolism; for example, CYP3A4 inducers may reduce Ethinyl Estradiol levels.
  • Hormonal Interactions: It can influence the metabolism of other hormones, including testosterone and progesterone.
  • Adverse Effects: Increased risk of thrombosis when combined with other estrogenic compounds or certain medications like Benralizumab .

Several compounds share structural similarities with Ethinyl Estradiol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
EstradiolNatural estrogenLower oral bioavailability compared to Ethinyl Estradiol
EstronePrecursor to estradiolLess potent than Ethinyl Estradiol
MestranolEthinyl derivativeUsed in some contraceptive formulations
DienogestProgestogen with estrogenic propertiesPrimarily used for contraception
NorethisteroneProgestogenOften combined with estrogens for contraceptive use

Uniqueness of Ethinyl Estradiol

Ethinyl Estradiol stands out due to its enhanced oral bioavailability and metabolic stability compared to natural estrogens. This makes it particularly effective for use in oral contraceptives while also being associated with a higher risk of certain side effects like venous thromboembolism .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Ethinylestradiol is a fine white to creamy white powder. A synthetic steroid. Used in combination with progestogen as an oral contraceptive.
Solid

Color/Form

Fine, white to creamy white crystalline powder

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

296.177630004 g/mol

Monoisotopic Mass

296.177630004 g/mol

Heavy Atom Count

22

LogP

3.67
3.67 (LogP)
log Kow = 3.67
3.67

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

288 to 295 °F (NTP, 1992)
142-144
142-146 °C. May also exist in a polymorphic modification with mp 180-186 °C
183 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

423D2T571U

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50.39%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (77.17%): May cause cancer [Danger Carcinogenicity];
H351 (19.69%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (66.93%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (19.69%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H372 (41.73%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (21.26%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (64.57%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ethinylestradiol is combined with other drugs for use as a contraceptive, premenstrual dysphoric disorder, moderate acne, moderate to severe vasomotor symptoms of menopause, prevention of postmenopausal osteoporosis.
FDA Label

Therapeutic Uses

Estrogens
Ethinyl estradiol /is indicated in combination with an oral progestin/ for the prevention of pregnancy in women who elect to use this product as a method of contraception. /Included in US product label/
Femhrt (norethindrone acetate/ethinyl estradiol) is indicated in women with an intact uterus for the treatment of moderate to severe vasomotor symptoms associated with the menopause. /Included in US product label/
Femhrt (norethindrone acetate/ethinyl estradiol) is indicated in women with an intact uterus for the prevention of postmenopausal osteoporosis. When prescribing solely for the prevention of postmenopausal osteoporosis, therapy should only be considered for women at significant risk of osteoporosis. Non-estrogen medications should be carefully considered. /Included in US product label/
Ethinyl estradiol is used frequently in combination with progestins for oral contraception.

Pharmacology

Ethinylestradiol is a synthetic estrogen that decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation.[A191571,A191568,L11944] It has a long duration of action as it is taken once daily, and a wide therapeutic index as overdoses are generally not associated with serious adverse effects.[L11944] Patients should be counselled regarding the risks of thrombotic events.[L11944]
Ethinyl Estradiol is a semisynthetic estrogen. Ethinyl estradiol binds to the estrogen receptor complex and enters the nucleus, activating DNA transcription of genes involved in estrogenic cellular responses. This agent also inhibits 5-alpha reductase in epididymal tissue, which lowers testosterone levels and may delay progression of prostatic cancer. In addition to its antineoplastic effects, ethinyl estradiol protects against osteoporosis. In animal models, short-term therapy with this agent has been shown to provide long-term protection against breast cancer, mimicking the antitumor effects of pregnancy. (NCI04)

MeSH Pharmacological Classification

Contraceptives, Oral, Hormonal

ATC Code

G03AA13
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CA - Natural and semisynthetic estrogens, plain
G03CA01 - Ethinylestradiol
L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02A - Hormones and related agents
L02AA - Estrogens
L02AA03 - Ethinylestradiol

Mechanism of Action

Ethinylestradiol is a synthetic estrogenic compound. Use of estrogens have a number of effects on the body including reduced bone density. Combined oral contraceptives suppress ovulation by suppressing gonadotrophic hormone, thickening cervical mucus to prevent the travel of sperm, and preventing changes in the endometrium required for implantation of a fertilized egg. Ethinylestradiol decreases luteinizing hormone, decreasing vascularity in the endometrium. It also increases sex hormone binding globulin.
Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites estrone and estriol at the receptor level. ... After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues. Thus, estrone and the sulfate conjugated form, estrone sulfate, are the most abundant circulating estrogens in postmenopausal women. The pharmacologic effects of ethinyl estradiol are similar to those of endogenous estrogens. Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH) through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women.
Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/
Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/
Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/
For more Mechanism of Action (Complete) data for ETHINYLESTRADIOL (7 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A1 (ESR1) [HSA:2099] [KO:K08550]

Vapor Pressure

1.95X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

57-63-6

Absorption Distribution and Excretion

A 30µg oral dose of ethinylestradiol reaches a Cmax of 74.1±35.6pg/mL, with a Tmax of 1.5±0.5h, and an AUC of 487.4±166.6pg\*h/mL. A 1.2mg dose delivered via a patch reaches a Cmax of 28.8±10.3pg/mL, with a Tmax of 86±31h, and an AUC of3895±1423pg\*h/mL.
Ethinylestradiol is 59.2% eliminated in the urine and bile, while 2-3% is eliminated in the feces. Over 90% of ethinylestradiol is eliminated as the unchanged parent drug.
A 30µg oral dose has an apparent volume of distribution of 625.3±228.7L and a 1.2mg topical dose has an apparent volume of distribution of 11745.3±15934.8L.
Ethinylestradiol has an intravenous clearance of 16.47L/h, and an estimated renal clearance of approximately 2.1L/h. A 30µg oral dose has a clearance of 58.0±19.8L/h and a 1.2mg topical dose has a clearance of 303.5±100.5L/h.
Ethinyl estradiol is rapidly and almost completely absorbed. When the lowest and highest tablet strengths, 0.100 mg desogestrel/0.025 mg ethinyl estradiol and 0.150 mg desogestrel/0.025 mg ethinyl estradiol, were compared to solution, the relative bioavailability of ethinyl estradiol was 92% and 98%, respectively.
The distribution of exogenous estrogens is similar to that of endogenous estrogens. Estrogens are widely distributed in the body and are generally found in higher concentrations in the sex hormone target organs. Ethinyl estradiol circulates in the blood largely bound to ... albumin. ... Although ethinyl estradiol does not bind to SHBG, it induces SHBG synthesis.
Estradiol, estrone, and estriol are excreted in the urine along with glucuronide and sulfate conjugates.
25 healthy women of reproductive age who had not previously used oral contraceptive steroids, were each given a single tablet containing 50, 80, or 100 ug of mestranol or 50 or 80 ug of ethinyl estradiol. Blood samples were obtained before taking the tablets and at intervals of 1, 2, 4, and 24 hours afterward. Anti-ethinyl-estradiol antibody in 1 to 100,000 initial dilution was used. Details of techniques employed are given. With ethinyl estradiol, the 1-hour sampling yielded the maximum plasma levels. At 24 hours, the plasma level was not detectable in 4 of 5 subjects given 50 ug or in 1 of 5 given 80 ug. With mestranol, the disappearance curve was more variable with the peak levels usually at 2 hours but occasionally at 4 hours. At all 3 dose levels of mestranol, measurable serum ethinyl estradiol levels were found at 24 hours. These levels were reached more slowly and were lower than when ethinyl estradiol was given. In contrast to natural estrogens ethinyl, estrogens are bound to plasma proteins chiefly by nonspecific binding and are therefore less likely to affect the metabolism of the ethinyl estrogens than are the endogenous steroids. Also, significant amounts of ethinyl estradiol are was given. In contrast to natural estrogens ethinyl, estrogens are bound di-ethynylated in vitro. The pharmacokinetics of ethinyl estrogens differ from those of natural estrogens. This complicates interpretation of plasma or urinary estrone and estradiol measurements.
For more Absorption, Distribution and Excretion (Complete) data for ETHINYLESTRADIOL (7 total), please visit the HSDB record page.

Metabolism Metabolites

Ethinylestradiol can be glucuronidated by UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. Ethinylestradiol is also sulfated by SULT1A1, SULT1A3, and SULT1E1. Ethinylestradiol can also be hydroxylated at positions 2, 4, 6, 7, and 16 by CYP3A4, CYP3A5, CYP2C8, CYP2C9, and CYP1A2. These hydroxylated metabolites can be methylated by catechol-O-methyltransferase. The methoxy metabolites can in turn be sulfated or glucuronidated.
Exogenous estrogens are metabolized in the same manner as endogenous estrogens. Circulating estrogens exist in a dynamic equilibrium of metabolic interconversions. These transformations take place mainly in the liver. Estradiol is converted reversibly to estrone, and both can be converted to estriol, which is the major urinary metabolite. Estrogens also undergo enterohepatic recirculation via sulfate and glucuronide conjugation in the liver, biliary secretion of conjugates into the intestine, and hydrolysis in the gut followed by reabsorption. In postmenopausal women, a significant proportion of the circulating estrogens exist as sulfate conjugates, especially estrone sulfate, which serves as a circulating reservoir for the formation of more active estrogens.
Ethinyl estradiol is extensively metabolized, both by oxidation and by conjugation with sulfate and glucuronide. Sulfates are the major circulating conjugates of ethinyl estradiol and glucuronides predominate in urine. The primary oxidative metabolite is 2-hydroxy ethinyl estradiol, formed by the CYP3A4 isoform of cytochrome P450. Part of the first-pass metabolism of ethinyl estradiol is believed to occur in gastrointestinal mucosa. Ethinyl estradiol may undergo enterohepatic circulation.
Ethinyl estradiol is cleared much more slowly ... due to decreased hepatic metabolism.
Studies on the metabolism of ethinylestradiol have been carried out in rats, rabbits, guinea-pigs, dogs and monkeys. It is very rapidly and effectively absorbed from rat intestine; no appreciable metabolic transformation is reported to take place during the absorption process. The main metabolic pathway of ethinylestradiol in rats is by aromatic 2-hydroxylation; hydroxylations at ring B (C-6/C-7) are of only minor importance. Rat liver forms 2-hydroxyethinylestradiol and the methyl ethers thereof, 2-methoxyethinylestradiol and 2-hydroxyethinylestradiol-3-methy1 ether, as its major metabolic products. This pathway is also important in humans. Metabolites of ethinylestradiol in rats are excreted almost exclusively in the feces.
For more Metabolism/Metabolites (Complete) data for ETHINYLESTRADIOL (10 total), please visit the HSDB record page.
Ethinylestradiol has known human metabolites that include 17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol and 17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-triol.
Ethinylestradiol is a known human metabolite of Mestranol.
Hepatic. Quantitatively, the major metabolic pathway for ethinyl estradiol, both in rats and in humans, is aromatic hydroxylation, as it is for the natural estrogens. Half Life: 36 +/- 13 hours

Wikipedia

Ethinylestradiol
Lysergol

Drug Warnings

/BOXED WARNING/ WARNING: Estrogens and progestins should not be used for the prevention of cardiovascular disease or dementia. The Women's Health Initiative (WHI) study reported increased risks of myocardial infarction, stroke, invasive breast cancer, pulmonary emboli, and deep vein thrombosis in postmenopausal women (50 to 79 years of age) during 5 years of treatment with oral conjugated estrogens (CE 0.625 mg) combined with medroxyprogesterone acetate (MPA 2.5 mg) relative to placebo. The Women's Health Initiative Memory Study (WHIMS), a substudy of WHI, reported increased risk of developing probable dementia in postmenopausal women 65 years of age or older during 4 years of treatment with oral conjugated estrogens plus medroxyprogesterone acetate relative to placebo. It is unknown whether this finding applies to younger postmenopausal women. Other doses of oral conjugated estrogens with medroxyprogesterone acetate, and other combinations and dosage forms of estrogens and progestins were not studied in the WHI clinical trials and, in the absence of comparable data, these risks should be assumed to be similar. Because of these risks, estrogens with or without progestins should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.
ESTROGENS INCREASE THE RISK OF ENDOMETRIAL CANCER: Close clinical surveillance of all women taking estrogens is important. Adequate diagnostic measures, including endometrial sampling when indicated, should be undertaken to rule out malignancy in all cases of undiagnosed persistent or recurring abnormal vaginal bleeding. There is no evidence that the use of "natural" estrogens results in a different endometrial risk profile than synthetic estrogens at equivalent estrogen doses.
Other doses of oral conjugated estrogens with medroxyprogesterone acetate, and other combinations and dosage forms of estrogens and progestins were not studied in the WHI clinical trials and, in the absence of comparable data, these risks should be assumed to be similar. Because of these risks, estrogens with or without progestins should be prescribed at the lowest effective doses and for the shortest duration consistent with treatment goals and risks for the individual woman.
FDA Pregnancy Risk Category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals and or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweighs any possible benefit to the patient./
For more Drug Warnings (Complete) data for ETHINYLESTRADIOL (38 total), please visit the HSDB record page.

Biological Half Life

A 30µg oral dose has a half life of 8.4±4.8h and a 1.2mg topical dose has a half life of 27.7±34.2h.
The pharmacokinetics of 19-nor-17 alpha-pregna-1,3,5(10)-trien-20-yne-3,17-diol (ethinylestradiol, Progynon C) (EE2) has been studied after intravenous administration of 0.1 or 0.01 mg/kg and after intragastric administration of 1 mg/kg in female rats, rabbits, beagle dogs, rhesus monkeys and baboons. After intravenous administration disposition of unchanged drug in the plasma was biphasic with initial half-lives between 0.3 and 0.5 hr and terminal half-lives between 2.3 and 3.0 hr. Total plasma clearance was of the same magnitude as total plasma liver flow or even higher rat) indicating a rapid biotransformation of the estrogen in the liver. Systemic availability of intragastric EE2 amounted to 3% in the rat, 0.3% in the rabbit, 9% in the dog, 0.6% in rhesus monkeys and 2% in the baboon and was considerably lower than in humans (40%). Differences in the pharmacokinetics and in the systemic availability of EE2 between laboratory animals and man should be taken into account in the retrospective interpretation of pharmacological and toxicological data and in the design of new studies.
... The elimination phase half-life has been reported ... to be 13 to 27 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation from estrone.
By the Nef reaction, or a modification thereof, whereby estrone is caused to react with sodium acetylide in liquid ammonia. Hydrolysis of the sodoxy addition complex yields the desired carbinol. It may also be prepared by a typical Grignard reaction from estrone and ethynyl magnesium bromide.

General Manufacturing Information

19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17.alpha.)-: ACTIVE
Ger. pat. 702063; Brit. pat. 516444; U.S. pats. 2243887; 2251939; 2265976; 2267257
Also used in combination with chloramdinone acetate, desogestrel, ethynodiol, gestodene, lynestrenol, norethindrone or norgetrel ... Has been used in combination with dimethisterone, medroxyprogesterone, ormegestrol acetate

Analytic Laboratory Methods

Detected with Liquid Chromotagraphy, operating potential: -400 to -800 mV.
Method: AOAC 974.43; Procedure: spectrophotometric method; Analyte: ethinyl estradiol; Matrix: drugs; Detection Limit: not provided.
Analyte: ethinylestradiol; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: ethinylestradiol; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
For more Analytic Laboratory Methods (Complete) data for ETHINYLESTRADIOL (7 total), please visit the HSDB record page.

Interactions

Estrogens may interfere with the effects of bromocriptine; dosage adjustment may be needed. /Estrogens/
Concurrent use /of calcium supplements/ with estrogens may increase calcium absorption and exacerbate nephrolithiasis in susceptible individuals; this can be used to therapeutic advantage to increase bone mass. /Estrogens/
Concurrent use /of glucocorticoid corticosteroids/ with estrogens may alter the metabolism and protein binding of the glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids; glucocorticoid dosage adjustment may be required during and following concurrent use. /Estrogens/
Concurrent use /of corticotropin (chronic therapeutic use)/ with estrogens may potentiate the anti-inflammatory effects of endogenous cortisol induced by corticotropin. /Estrogens/
For more Interactions (Complete) data for ETHINYLESTRADIOL (15 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Shiga T, Nakamura TJ, Komine C, Goto Y, Mizoguchi Y, Yoshida M, Kondo Y,
2: Archer DF, Thomas MA, Conard J, Merkatz RB, Creasy GW, Roberts K, Plagianos M,
3: Lobo Abascal P, Luzar-Stiffler V, Giljanovic S, Howard B, Weiss H, Trussell J.
4: Waellnitz K, Duijkers I, Klipping C, Rautenberg T, Rohde B, Zurth C. A
5: Patel G, King A, Dutta S, Korb S, Wade JR, Foulds P, Sumeray M. Evaluation of
6: Johnson SA, Painter MS, Javurek AB, Ellersieck MR, Wiedmeyer CE, Thyfault JP,
7: Simone J, Bogue EA, Bhatti DL, Day LE, Farr NA, Grossman AM, Holmes PV.
8: Kendziorski JA, Belcher SM. Effects of whole life exposure to Bisphenol A or
9: Winkler J, Goldammer M, Ludwig M, Rohde B, Zurth C. Pharmacokinetic drug-drug
10: Jourabchi N, Rhee SM, Lazarus GS. Pre-menstrual flares of pyoderma
11: Moini A, Ahmadi F, Jahangiri N, Ahmadi J, Akhoond MR. A randomized controlled
12: Mhao NS, Al-Hilli AS, Hadi NR, Jamil DA, Al-Aubaidy HA. A comparative study
13: Bhattacharya SM, Jha A, DasMukhopadhyay L. Comparison of two contraceptive
14: Volkova K, Reyhanian Caspillo N, Porseryd T, Hallgren S, Dinnetz P, Olsén H,
15: Kriszt R, Winkler Z, Polyák Á, Kuti D, Molnár C, Hrabovszky E, Kalló I, Szőke
16: Kroll R, Ackerman R, Feldman R, Howard B, Weiss H, Hsieh J, Ricciotti N.
17: Grandi G, Napolitano A, Xholli A, Tirelli A, Di Carlo C, Cagnacci A. Effect
18: Al-Jefout M, Nawaiseh N. Continuous Norethisterone Acetate versus Cyclical
19: Ma X, Zhang C, Deng J, Song Y, Li Q, Guo Y, Li C. Simultaneous Degradation of
20: Beltz AM, Hampson E, Berenbaum SA. Oral contraceptives and cognition: A role

Explore Compound Types